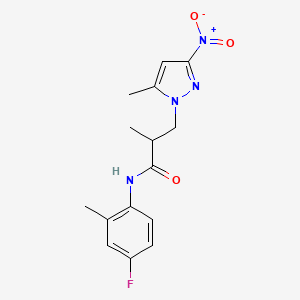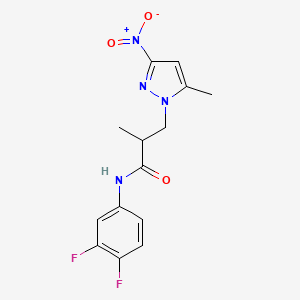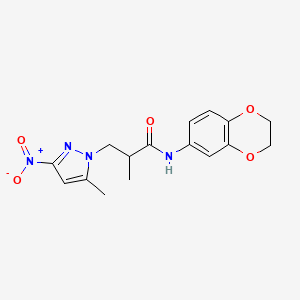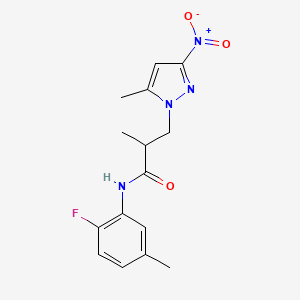![molecular formula C16H10BrN5O B4377031 N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377031.png)
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatile applications . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Vorbereitungsmethoden
The synthesis of N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to introduce various substituents selectively . Industrial production methods often involve the use of palladium-catalyzed sequential arylation, alkynylation, and SNAr reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science as a fluorophore for optical applications, thanks to its tunable photophysical properties .
Wirkmechanismus
The mechanism of action of N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, and the pathways involved are primarily related to cell cycle progression and apoptosis induction .
Vergleich Mit ähnlichen Verbindungen
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural motifs but differ in their specific substituents and biological activities . The unique combination of the quinoline and pyrazole rings in this compound provides it with distinct photophysical properties and enhanced biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN5O/c17-11-4-5-12(15-10(11)3-1-6-19-15)20-16(23)13-9-14-18-7-2-8-22(14)21-13/h1-9H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVKFSVLGIIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=NN4C=CC=NC4=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-difluorophenoxy)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376948.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376955.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376958.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4376962.png)
![2-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4376969.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4376972.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4376985.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377029.png)
![N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377030.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4377040.png)
